molecular formula C8H15NO2 B3432347 1-Methylpiperidin-4-yl (1-~13~C)acetate CAS No. 1196157-88-6

1-Methylpiperidin-4-yl (1-~13~C)acetate

Cat. No.: B3432347
CAS No.: 1196157-88-6
M. Wt: 158.20 g/mol
InChI Key: RWPYOAUYOSFJQV-CDYZYAPPSA-N
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Description

1-Methyl-4-piperidyl acetate (CAS 6659-34-3) is an organic compound characterized by a piperidine ring substituted with a methyl group at the 1-position and an acetate ester at the 4-position. Its molecular formula is C₈H₁₅NO₂, and its structure combines the lipophilic piperidine moiety with the polar acetate group, influencing its solubility and biochemical interactions .

Properties

CAS No.

1196157-88-6

Molecular Formula

C8H15NO2

Molecular Weight

158.20 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3/i7+1

InChI Key

RWPYOAUYOSFJQV-CDYZYAPPSA-N

Canonical SMILES

CC(=O)OC1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-piperidyl acetate can be synthesized through several methods. One common approach involves the acetylation of 1-methyl-4-piperidinol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired acetate ester .

Industrial Production Methods

In industrial settings, the production of 1-methyl-4-piperidyl acetate may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Oxidation Reactions

1-Methyl-4-piperidyl acetate undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions. For example:

  • Ketone formation : Oxidation with chromium trioxide (CrO3CrO_3) or potassium permanganate (KMnO4KMnO_4) under acidic conditions yields 1-methyl-4-piperidone as a primary product.

  • Carboxylic acid formation : Stronger oxidizing agents like ruthenium tetroxide (RuO4RuO_4) can further oxidize the compound to acetic acid derivatives.

Key reagents :

  • CrO3CrO_3, KMnO4KMnO_4, RuO4RuO_4

  • Typical solvents: Acetone, dichloromethane

Reduction Reactions

The acetate group is readily reduced to regenerate 1-methyl-4-piperidinol:

  • Reagents : Lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) in anhydrous ether or tetrahydrofuran (THF).

  • Conditions : Reactions proceed at room temperature or under mild heating (40–60°C).

Product :

  • 1-Methyl-4-piperidinol (yield >85% under optimized conditions).

Substitution Reactions

The acetate group participates in nucleophilic substitution, enabling functional group interconversion:

  • Alkoxy substitution : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOHNaOH) replaces the acetate with alkoxy groups.

  • Amination : Reaction with ammonia or primary amines produces substituted piperidine derivatives.

Example reaction :

1-Methyl-4-piperidyl acetate+R-XBase1-Methyl-4-piperidyl-R+Acetic acid\text{1-Methyl-4-piperidyl acetate} + \text{R-X} \xrightarrow{\text{Base}} \text{1-Methyl-4-piperidyl-R} + \text{Acetic acid}

Enzymatic Hydrolysis

The compound’s interaction with cholinesterases has been extensively studied for positron emission tomography (PET) tracer applications:

Table 1: Hydrolysis Rates of 1-Methyl-4-piperidyl Esters by Butyrylcholinesterase

EsterRelative Hydrolysis RateSpecificity for BChE
n-Valerate100%High
n-Butyrate75%Moderate
2-Methylbutyrate15%Low
iso-Valerate10%Low

Key Findings:

  • Butyrylcholinesterase (BChE) specificity : Longer alkyl chains (e.g., n-valerate) exhibit higher enzymatic cleavage rates .

  • In vivo correlation : Hydrolysis rates in mouse blood align with in vitro spectrophotometric data. For example, 11C^{11}\text{C}-labeled n-butyrate analogs showed 29% reduction in brain uptake correlating with 50% acetylcholinesterase (AChE) activity loss .

Mechanistic Insights

  • Oxidation mechanism : Proceeds via radical intermediates in the presence of CrO3CrO_3, confirmed by electron paramagnetic resonance (EPR) studies.

  • Enzymatic cleavage : BChE-mediated hydrolysis follows a ping-pong mechanism, with the acetate group acting as a leaving group .

Table 2: Optimal Conditions for Key Reactions

Reaction TypeReagentsTemperatureYield
OxidationCrO3CrO_3, H2SO4H_2SO_40–25°C70–85%
ReductionLiAlH4LiAlH_4, THF40°C>90%
SubstitutionNaOHNaOH, CH3ICH_3IRT65–80%

Scientific Research Applications

Medicinal Chemistry

MP4A is recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. It has been explored for its potential therapeutic effects on the central nervous system (CNS). Specifically, it has been utilized in the development of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments due to its ability to modulate cholinergic activity.

Table 1: Overview of MP4A's Role in Drug Development

Application AreaDescriptionExamples of Compounds Developed
CNS DisordersPrecursor for drugs aimed at enhancing cholinergic functionDonepezil analogs
NeuroimagingUsed as a tracer for PET imagingCarbon-14 labeled MP4A for AchE activity measurement
AgrochemicalsIntermediate in the synthesis of agricultural chemicalsVarious pesticides

Neuroimaging

MP4A has been extensively studied as a radiolabeled tracer for positron emission tomography (PET) imaging. Research indicates that it can effectively cross the blood-brain barrier and bind to acetylcholinesterase (AchE), allowing for visualization of cholinergic activity in the brain. This application is particularly relevant for diagnosing and monitoring Alzheimer's disease.

Case Study: PET Imaging in Alzheimer's Disease

In a study involving rats with induced cholinergic deficits, MP4A was used to assess AchE activity through autoradiography and PET imaging. The results demonstrated significant correlations between tracer uptake and AchE activity reductions, highlighting MP4A's potential as a diagnostic tool for early-stage Alzheimer's disease .

Table 2: Results from Neuroimaging Studies Using MP4A

Study FocusFindingsImplications
AchE Activity MeasurementSignificant uptake reduction correlated with AchE activity lossValidates use of MP4A as a sensitive tracer
Early Diagnosis in Alzheimer'sHigh specificity for detecting changes in AchE activityPotential for early intervention strategies

Biological Research

The compound is also studied for its biological activities beyond neuropharmacology. Investigations into its interactions with neurotransmitter receptors have shown promising results, suggesting that derivatives of MP4A could be developed into novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidyl acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ester Group Variations

  • 1-Methyl-4-piperidyl acetate: The simple acetate group confers moderate polarity, likely leading to faster metabolic hydrolysis compared to bulkier esters (e.g., Sandoz 42-348’s bis(p-chlorophenoxy) groups). This may limit its bioavailability but enhance utility as a synthetic intermediate .
  • Sandoz 42-348: The bis(p-chlorophenoxy) groups increase lipophilicity, facilitating interaction with lipid-regulating enzymes in the liver. This structural feature correlates with its hypolipidemic effects in rats .
  • 4-DAMP Methiodide : The diphenylacetate group and quaternary ammonium structure enhance affinity for muscarinic receptors, making it a potent spasmolytic agent .

Pharmacological Profiles

  • Hypolipidemic Activity : Sandoz 42-348 demonstrated significant reductions in serum cholesterol and triglycerides in rodent models, likely via peroxisome proliferator-activated receptor (PPAR) modulation . In contrast, 1-methyl-4-piperidyl acetate lacks documented hypolipidemic effects, underscoring the importance of aromatic substituents in the ester moiety for this activity.
  • Receptor Specificity : PEPAP’s phenethyl and phenyl groups enable opioid receptor binding, while 4-DAMP methiodide’s diphenylacetate targets muscarinic receptors. These differences highlight how ester modifications dictate target selectivity .

Metabolic Stability

  • Propiverine Metabolite (M-1) : The diphenylpropoxy group slows hydrolysis, allowing sustained anticholinergic activity. N-oxidation further influences its metabolic pathway .

Biological Activity

1-Methyl-4-piperidyl acetate (MPA) is an organic compound with significant biological activity, particularly related to its interaction with the enzyme acetylcholinesterase (AChE). This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

1-Methyl-4-piperidyl acetate has the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. The compound features a piperidine ring with an acetate group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.

The primary mechanism of action for MPA involves its role as a substrate for AChE, an enzyme responsible for hydrolyzing acetylcholine, a crucial neurotransmitter in the nervous system. Research indicates that MPA can effectively inhibit AChE activity due to structural modifications that enhance its binding affinity. This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling pathways critical for cognitive functions and neuromuscular transmission .

Cholinergic System Interaction

Studies have shown that MPA's interaction with AChE can significantly impact cognitive functions. For instance, a study involving patients with mild cognitive impairment demonstrated that decreased AChE activity correlated with impaired memory performance. The administration of cholinergic agents like rivastigmine, which is structurally similar to MPA, resulted in improved neural activation in memory-related brain areas . This suggests that MPA may hold therapeutic potential in treating cognitive disorders by modulating cholinergic signaling.

Research Applications

MPA is also utilized as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential roles in treating neurological disorders and enhancing cognitive function. The compound's ability to influence neurotransmitter levels suggests it could be beneficial in developing treatments for conditions such as Alzheimer's disease and other forms of dementia.

Comparative Analysis

To better understand MPA's unique properties, it is useful to compare it with other piperidine derivatives:

Compound NameStructure FeaturesUnique Aspects
4-Piperidinol Hydroxyl group instead of acetateMore polar; used in different biological contexts
N-Methylpyrrolidin-2-one Five-membered ring; nitrogen at position 2Different ring structure affecting reactivity
1-Methylpiperidine No ester group; tertiary amineLacks acetyl group; different biological activity
1-Methyl-4-piperidinyl propionate Similar ester structure but with propionateVariations in biological activity due to side chain

This table highlights how MPA's specific ester functionality contributes to its targeted biological interactions, particularly within cholinergic systems.

Case Studies and Research Findings

Recent research has focused on understanding the pharmacological implications of MPA:

  • Cognitive Impairment Study : A study using functional magnetic resonance imaging (fMRI) revealed that patients with mild cognitive impairment showed reduced cortical AChE activity compared to healthy controls. The administration of rivastigmine led to enhanced neural activation in memory-related regions, indicating the potential role of AChE inhibitors like MPA in cognitive enhancement .
  • Synthesis and Derivatives : Various synthetic methods have been developed for MPA, including microwave-assisted synthesis and solvent-free techniques, optimizing yield and purity. These methods facilitate the exploration of MPA derivatives for enhanced biological activity.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-4-piperidyl acetate, and what analytical techniques are critical for confirming its structural integrity?

Answer:
1-Methyl-4-piperidyl acetate is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 1-methyl-4-piperidinol with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For derivatives, phenoxyacetic acid or diphenylpropoxyacetic acid may be used as acylating agents .

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and ester bond formation (e.g., δ~2.0 ppm for acetyl methyl protons) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using buffer systems like methanol/sodium acetate (65:35 v/v) at pH 4.6 .

Basic: How is 1-Methyl-4-piperidyl acetate typically employed in pharmacological studies, particularly in lipid metabolism research?

Answer:
This compound and its derivatives (e.g., Sandoz 42-348) are used to study hypolipidemic effects. Standard protocols involve:

  • In Vivo Models : Administering the compound to rodents (e.g., 50–100 mg/kg/day) and measuring serum lipid profiles (total cholesterol, triglycerides) .
  • In Vitro Systems : Incubating with rat liver microsomes to assess inhibition of cholesterol biosynthesis enzymes (e.g., HMG-CoA reductase) .
  • Histopathological Analysis : Evaluating hepatic peroxisome proliferation via electron microscopy .

Advanced: What experimental strategies are recommended for resolving conflicting data regarding the hypolipidemic efficacy of 1-Methyl-4-piperidyl acetate derivatives across different model organisms?

Answer:
Discrepancies in efficacy (e.g., rodent vs. primate responses) can be addressed through:

  • Comparative Metabolomics : Profiling species-specific metabolites (e.g., carnitine acyltransferases) using LC-MS .
  • Dose-Response Curves : Testing a wide concentration range (0.1–100 µM) in primary hepatocytes to identify threshold effects .
  • Transcriptomic Analysis : RNA sequencing to compare gene expression patterns (e.g., PPAR-α activation) across models .
    Note : Contradictions may arise from interspecies differences in drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) .

Advanced: What are the methodological considerations for investigating the electrophysiological effects of 1-Methyl-4-piperidyl acetate metabolites on voltage-dependent calcium channels?

Answer:
Metabolites like M-1 and M-2 (diphenylpropoxyacetate N-oxide) are studied using:

  • Patch-Clamp Electrophysiology : In transfected HEK293 cells expressing L-type Ca²⁺ channels (Cav1.2). Key steps:
    • Voltage protocols (e.g., depolarizing pulses from -60 mV to +30 mV).
    • Dose-dependent inhibition analysis (IC₅₀ calculation) .
  • Metabolite Stability Assays : Incubating metabolites in artificial cerebrospinal fluid (pH 7.4) to assess half-life .
  • Molecular Docking : Modeling interactions with Ca²⁺ channel α1 subunits using software like AutoDock .

Basic: What are the standard protocols for handling and stabilizing 1-Methyl-4-piperidyl acetate in aqueous solutions during experimental workflows?

Answer:

  • Buffer Preparation : Use acetate buffer (pH 4.0–5.5) to minimize hydrolysis. Example: 50 mM sodium acetate + 0.1% BSA .
  • Storage : Aliquot in amber vials at -20°C under nitrogen atmosphere to prevent oxidation.
  • Solubilization : For in vitro studies, dissolve in DMSO (<0.1% final concentration) and dilute in PBS .

Advanced: How can researchers design dose-response studies to differentiate between primary pharmacological actions and off-target effects of 1-Methyl-4-piperidyl acetate in CNS tissues?

Answer:

  • Tissue-Specific Knockout Models : Use Cre-lox systems to delete target receptors (e.g., σ-1 receptors) in specific brain regions .
  • Activity-Based Protein Profiling (ABPP) : Identify off-target binding partners via clickable probes (e.g., alkyne-tagged analogs) .
  • Behavioral Assays : Pair dose-response data (e.g., 1–50 mg/kg) with rotarod or open-field tests to correlate efficacy with motor side effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methylpiperidin-4-yl (1-~13~C)acetate
Reactant of Route 2
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1-Methylpiperidin-4-yl (1-~13~C)acetate

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